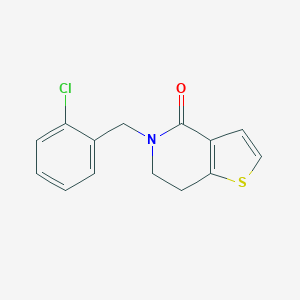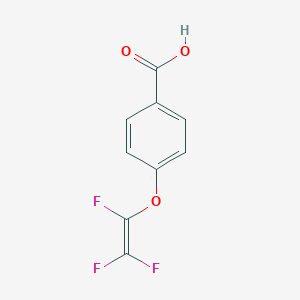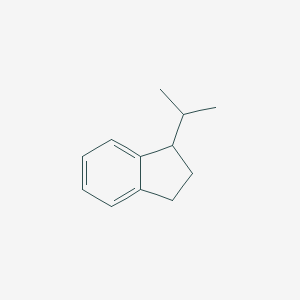
1-Propan-2-yl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propan-2-yl-2,3-dihydro-1H-indene, also known as tetralin, is a bicyclic aromatic hydrocarbon that has been widely used in scientific research. It is a colorless liquid with a distinct odor and is commonly used as a solvent and a precursor in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1-Propan-2-yl-2,3-dihydro-1H-indene is not well understood. However, it is believed to act as a non-specific solvent and a reducing agent in various chemical reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Propan-2-yl-2,3-dihydro-1H-indene have not been extensively studied. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Propan-2-yl-2,3-dihydro-1H-indene in lab experiments is its relatively low toxicity and non-irritating nature. Additionally, it is a commonly available and inexpensive solvent. However, one limitation is its relatively low boiling point, which may limit its use in high-temperature reactions.
Zukünftige Richtungen
There are several future directions for research involving 1-Propan-2-yl-2,3-dihydro-1H-indene. One area of interest is its potential use as a precursor in the synthesis of new organic compounds with novel properties. Additionally, there is potential for further studies of its reactivity in various chemical reactions, as well as its potential as a solvent in various applications.
Synthesemethoden
The synthesis of 1-Propan-2-yl-2,3-dihydro-1H-indene can be achieved through a variety of methods. One common method involves the reduction of naphthalene with hydrogen gas in the presence of a catalyst such as platinum or palladium. Another method involves the cyclization of 1,2-diphenylethane with aluminum chloride.
Wissenschaftliche Forschungsanwendungen
1-Propan-2-yl-2,3-dihydro-1H-indene has been used in a wide range of scientific research applications. It has been used as a solvent for the extraction and isolation of natural products, as well as for the synthesis of various organic compounds. It has also been used as a model compound in studies of the reactivity of aromatic compounds.
Eigenschaften
CAS-Nummer |
137823-74-6 |
|---|---|
Produktname |
1-Propan-2-yl-2,3-dihydro-1H-indene |
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-8-7-10-5-3-4-6-12(10)11/h3-6,9,11H,7-8H2,1-2H3 |
InChI-Schlüssel |
FLUHDWXWFRCIFJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC2=CC=CC=C12 |
Kanonische SMILES |
CC(C)C1CCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





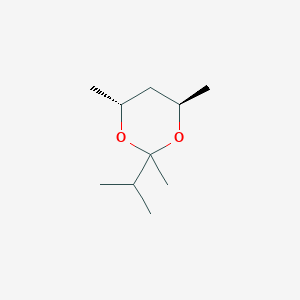


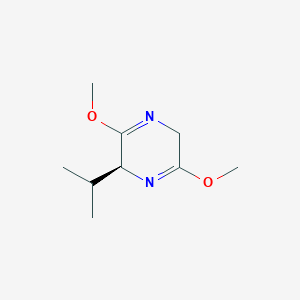
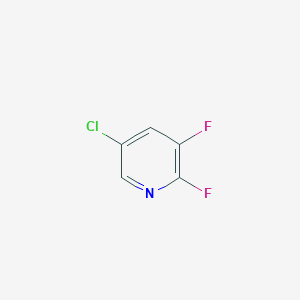

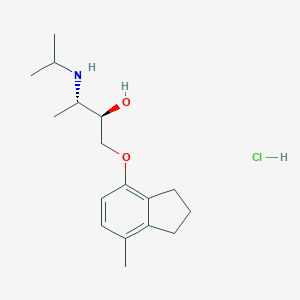
![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)

